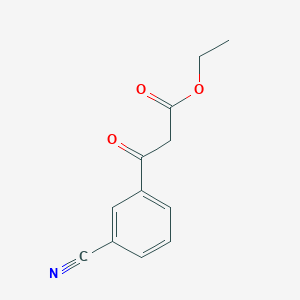

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

描述

Significance as a Versatile Synthetic Building Block

The utility of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate stems from the reactivity of its β-keto ester group. This functional group allows the molecule to participate in a variety of chemical transformations, establishing it as a valuable precursor for the synthesis of heterocyclic compounds. The presence of both a ketone and an ester group enables reactions at multiple sites, including condensations and cyclizations. fiveable.me

Research has demonstrated the role of β-keto esters in the synthesis of substituted pyrimidines and pyrazoles, which are important classes of heterocyclic compounds. For instance, β-keto esters can be condensed with amidines to form substituted pyrimidin-4-ols. acs.orgnih.gov This reaction, known as the Pinner synthesis, is a classical method for creating pyrimidine (B1678525) derivatives from 1,3-dicarbonyl compounds. slideshare.netmdpi.com Similarly, the reaction of β-keto esters with hydrazine (B178648) derivatives is a well-established route to produce pyrazoles. organic-chemistry.orgrsc.org The general reaction involves the condensation of the hydrazine with the two carbonyl groups of the β-keto ester to form the pyrazole (B372694) ring. beilstein-journals.org This methodology is crucial in the development of compounds with potential applications in medicine, as pyrazole derivatives are known to possess a range of biological activities. google.com

Furthermore, multicomponent reactions involving β-keto esters, aldehydes, malononitrile, and hydrazine hydrate (B1144303) are employed to synthesize complex heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov The reactivity of this compound makes it a suitable candidate for such transformations, allowing for the introduction of the 3-cyanophenyl substituent into the final heterocyclic product.

Chemical Properties of this compound and Related Isomers

| Property | This compound | Ethyl 3-(4-cyanophenyl)-3-oxopropanoate |

|---|---|---|

| CAS Number | 62088-13-5 apolloscientific.co.uksigmaaldrich.com | 49744-93-6 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₁NO₃ sigmaaldrich.com | C₁₂H₁₁NO₃ sigmaaldrich.com3wpharm.com |

| Molecular Weight | 217.22 g/mol sigmaaldrich.com | 217.22 g/mol 3wpharm.com |

| Physical Form | Solid sigmaaldrich.com | Solid |

| Purity | 95% sigmaaldrich.com | 97% sigmaaldrich.com |

| InChI Key | BKFPVHXPYUFQHT-UHFFFAOYSA-N sigmaaldrich.com | ITKQVWKZLCNILF-UHFFFAOYSA-N sigmaaldrich.com |

| Storage Temperature | Refrigerator sigmaaldrich.com | Room Temperature sigmaaldrich.com |

General Overview of β-Keto Esters in Organic Synthesis

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.me This unique structural arrangement confers significant reactivity, making them highly valuable intermediates in organic synthesis. fiveable.me

One of the most important features of β-keto esters is the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). These protons can be readily removed by a base to form a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.me

The Claisen condensation is a classic reaction used to synthesize β-keto esters, involving the reaction of two ester molecules in the presence of a suitable base. libretexts.org Crossed Claisen condensations, between two different esters, are also possible, particularly when one of the esters lacks α-hydrogens. libretexts.org

The versatility of β-keto esters is further demonstrated by their use in the synthesis of various cyclic and heterocyclic compounds through intramolecular cyclization and condensation reactions. fiveable.meslideshare.net Moreover, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone, providing a pathway to synthesize substituted ketones. nih.gov The dual functionality of β-keto esters allows for their transformation into a variety of other functional groups through reactions like reduction, hydrolysis, and decarboxylation, solidifying their role as indispensable building blocks in the synthesis of complex organic molecules. fiveable.me

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-amino-pyrazole-4-carbonitrile |

| Aldehydes |

| Amidines |

| This compound |

| Ethyl 3-(4-cyanophenyl)-3-oxopropanoate |

| Ethyl cyanoacetate (B8463686) |

| Hydrazine |

| Malononitrile |

| N-[3-[3-(dimethylamine)-1-oxo-2-propenyl]phenyl]-N-ethyl-acetamide |

| Pyrazoles |

| Pyrimidines |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFPVHXPYUFQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469593 | |

| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62088-13-5 | |

| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 3 Cyanophenyl 3 Oxopropanoate and Analogous β Keto Esters

Classical and Established Synthetic Routes

Traditional methods for synthesizing β-keto esters have been the bedrock of organic chemistry for over a century. These routes, while effective, often require specific, and sometimes harsh, reaction conditions.

Claisen Condensation and Related Ester Alkylation Strategies

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and provides a direct route to β-keto esters. uomustansiriyah.edu.iqorganic-chemistry.org The reaction involves the base-promoted condensation of two ester molecules. For a non-symmetrical product like Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a "crossed" Claisen condensation is employed. This variation requires one of the ester partners to lack α-hydrogens to prevent self-condensation and ensure a single primary product. organic-chemistry.orgutexas.edu

In a typical synthesis of this compound via this method, ethyl acetate (B1210297) is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an ester lacking α-hydrogens, such as ethyl 3-cyanobenzoate. The resulting tetrahedral intermediate eliminates an ethoxide ion to form the β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton, by the alkoxide base. uomustansiriyah.edu.iqutexas.edu An acidic workup is required in the final step to protonate the enolate and yield the neutral product. uomustansiriyah.edu.iq

A related strategy for creating more complex, analogous β-keto esters is through the alkylation of a pre-existing β-keto ester. aklectures.comlibretexts.org This process, known as the acetoacetic ester synthesis, involves the deprotonation of the acidic α-carbon of a β-keto ester to form a doubly stabilized enolate ion. jove.comntu.edu.sg This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond and produce an alkylated β-keto ester. libretexts.orgjove.comntu.edu.sg This method allows for the introduction of various alkyl groups at the α-position, significantly expanding the structural diversity of accessible β-keto esters. If a second acidic proton is present, the alkylation process can be repeated to yield a disubstituted product. libretexts.orgntu.edu.sg

| Reaction | Reactants | Key Reagents | Product Type |

| Crossed Claisen Condensation | Ethyl 3-cyanobenzoate, Ethyl acetate | Sodium ethoxide (NaOEt), Acid (e.g., HCl) | This compound |

| Ester Alkylation | A β-keto ester (e.g., Ethyl acetoacetate), Alkyl halide (R-X) | Alkoxide base, Alkyl halide | α-alkylated β-keto ester |

Acylation Strategies Utilizing Carboxylic Acid Derivatives

Acylation methods provide an alternative to the Claisen condensation, often proceeding under milder conditions and offering broader substrate scope. These strategies involve activating a carboxylic acid or its derivative and coupling it with a suitable carbon nucleophile.

A highly efficient method for synthesizing β-keto esters involves the activation of a carboxylic acid with 1,1'-Carbonyldiimidazole (CDI). rsc.org In this approach, a carboxylic acid, such as 3-cyanobenzoic acid, reacts with CDI to form a reactive N-acylimidazolide intermediate. This intermediate is a potent acylating agent.

This activated species is then treated with the enolate of a malonic acid derivative. A particularly effective approach is the decarboxylative Claisen condensation, which uses substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles. organic-chemistry.org For instance, the magnesium enolate of ethyl hydrogen malonate can be acylated by the N-acylimidazolide of 3-cyanobenzoic acid. The resulting intermediate readily undergoes decarboxylation upon acidic workup to afford the target β-keto ester, this compound, in good yield under mild conditions. organic-chemistry.orgresearchgate.net This method avoids the need for very strong bases often required in classical Claisen condensations.

In situ generation refers to the formation of a reactive intermediate that is immediately consumed in a subsequent reaction within the same pot. This approach can enhance efficiency and allow for the use of unstable intermediates. Aromatic β-ketoesters have been used as precursors for the in situ production of radicals via photoredox catalysis. nih.gov Under visible-light irradiation, a photocatalyst can generate a transient α-carbonyl radical and a persistent ketyl radical from the β-ketoester without the need for stoichiometric oxidants or reductants. nih.gov These radicals can then participate in further synthetic transformations, such as pinacol (B44631) coupling or benzannulation to form highly substituted 1-naphthols. nih.gov

Another prominent method for the in situ formation of β-keto esters is the reaction between aldehydes and ethyl diazoacetate. organic-chemistry.org This transformation, often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), involves a formal C-H insertion of the carbene derived from ethyl diazoacetate into the aldehyde C-H bond. acs.orgnih.gov The resulting β-keto esters can be generated and then immediately condensed with other reagents, such as amidines, to rapidly access more complex heterocyclic structures like pyrimidin-4-ols. acs.orgnih.gov

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of processes that are not only efficient but also safer, more scalable, and environmentally benign. Flow chemistry has emerged as a key enabling technology in this domain.

Flow Chemistry Protocols for β-Keto Ester Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for hazardous or exothermic reactions. thieme-connect.de

The synthesis of β-keto esters has been successfully adapted to flow chemistry protocols. A notable example is the BF₃·OEt₂-catalyzed C-H insertion reaction of ethyl diazoacetate into aldehydes. acs.orgnih.gov By pumping solutions of the aldehyde, ethyl diazoacetate, and catalyst through a heated reactor coil, β-keto esters can be synthesized in a fraction of the time required for batch processing. nih.gov

This continuous process allows for the safe handling of potentially explosive diazo compounds, as only small quantities are reacting at any given moment. Furthermore, the output stream containing the in situ generated β-keto ester can be directly channeled into a second reactor for a subsequent "telescoped" reaction, eliminating the need for intermediate workup and purification steps. researchgate.net This integrated approach has been used for the rapid synthesis of libraries of substituted pyrimidines from a range of aldehydes and amidines, demonstrating the power of flow chemistry to streamline multi-step synthetic sequences. nih.gov The development of such protocols is crucial for creating more reproducible, scalable, and safe manufacturing processes for important chemical intermediates. researchgate.netrsc.org

| Flow Synthesis Example | Reactants | Catalyst / Conditions | Residence Time | Advantage |

| β-Keto Ester Synthesis | Aldehyde, Ethyl diazoacetate | BF₃·OEt₂ | Minutes | Safe handling of diazo compounds, rapid synthesis, potential for telescoping. acs.orgnih.gov |

Green Chemistry Principles in β-Keto Ester Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles have been successfully applied to the synthesis of β-keto esters.

Electrochemistry offers a sustainable alternative to traditional chemical synthesis by using electrons, a traceless reagent, to drive reactions. rsc.orgrsc.org An environmentally benign electrochemical method has been developed for the functionalization of β-keto esters to form β-keto spirolactones. rsc.orgrsc.orgvapourtec.com This process is conducted under mild conditions and notably uses green solvents such as acetone (B3395972) and water, replacing hazardous solvents and stoichiometric chemical oxidants. rsc.orgrsc.org The methodology shows robustness, tolerating various functional groups, and can be scaled up using a continuous-flow electrochemical approach, enhancing its productivity. rsc.orgrsc.org Other electrochemical methods have been developed for synthesizing β-functionalized ketones from different starting materials, highlighting the broad applicability of electrochemistry for creating these structures under sustainable conditions. acs.org

Eliminating organic solvents and using alternative energy sources are core tenets of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. niscpr.res.intandfonline.com

Several solvent-free, microwave-assisted methods for preparing β-keto esters have been reported. tandfonline.comresearchgate.net One approach involves the transesterification of a starting β-keto ester, such as ethyl acetoacetate (B1235776), with various alcohols under microwave irradiation. researchgate.net Another effective method is the microwave-assisted ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one with an alcohol. tandfonline.comresearchgate.net These reactions are often complete in minutes and produce the desired β-keto esters in high yields. researchgate.net A particularly innovative approach combines microwave assistance with biocatalysis in a solvent-free system, using a lipase (B570770) to catalyze the transesterification of β-ketoesters with high efficiency. tandfonline.com

| Starting Material(s) | Method | Product | Yield (%) | Time |

|---|---|---|---|---|

| Ethyl acetoacetate + Benzyl alcohol | Microwave Transesterification | Benzyl acetoacetate | >95 | 40 min |

| 2,2,6-trimethyl-1,3-dioxin-4-one + Benzyl alcohol | Microwave Ring Opening | Benzyl acetoacetate | 96 | 10 min |

| Ethyl 3-oxobutanoate + 2-pentanol | Microwave + Lipase (CAL-B) | (S)-pentan-2-yl 3-oxobutanoate | 95 | 2 h |

| Ethyl 3-oxobutanoate + 3-pentanol | Microwave + Lipase (CAL-B) | Pentan-3-yl 3-oxobutanoate | 95 | 2 h |

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and mild reaction conditions. nih.gov This approach is particularly valuable for producing chiral compounds, which are crucial in the pharmaceutical industry. acs.orgacs.org For β-keto esters, lipase-catalyzed transesterification is a well-established method for creating optically active products. google.comgoogle.com Candida antarctica lipase B (CALB), often immobilized on a resin (Novozym 435), is highly effective for this purpose. tandfonline.comgoogle.com The reaction can be performed under solvent-free conditions, where the alcohol reactant is simply dissolved in a methyl or ethyl β-keto ester, and the enzyme is added. google.com This method not only produces chiral β-keto esters in high yields but can also be used for the kinetic resolution of racemic alcohols. google.comgoogle.com

Beyond lipases, other enzymes like carbonyl reductases have been engineered for the asymmetric synthesis of related chiral molecules from keto ester precursors. acs.org For example, an engineered carbonyl reductase was used for the dynamic reductive kinetic resolution of aryl-α-amino β-keto esters to produce chiral β-hydroxy α-amino esters with excellent diastereoselectivity (>99% d.e.) and high conversion, demonstrating the power of protein engineering in biocatalysis. acs.org

Replacing traditional, often hazardous, organic solvents with greener alternatives is a key goal of sustainable chemistry. sigmaaldrich.com As seen in electrochemical methods, solvents like acetone and water can be used effectively in the synthesis of β-keto ester derivatives. rsc.orgrsc.org

The portfolio of green solvents is expanding. Cyclopentyl methyl ether (CPME) is promoted as a superior alternative to other ether solvents like tetrahydrofuran (B95107) (THF) and dioxane. wikipedia.org CPME is hydrophobic, has a high boiling point, low peroxide formation, and is stable under both acidic and basic conditions. wikipedia.org Additionally, bio-based solvents, derived from renewable feedstocks, offer a way to reduce reliance on fossil fuels. sigmaaldrich.com These include bio-acetone, bio-ethanol, and bio-ethyl acetate, which are chemically identical to their petroleum-based counterparts and can be used as drop-in replacements. sigmaaldrich.com The use of such environmentally benign solvent systems is a critical component in the development of truly sustainable synthetic routes for β-keto esters and other chemical products.

Reactivity and Transformational Chemistry of Ethyl 3 3 Cyanophenyl 3 Oxopropanoate

Nucleophilic Additions and Condensation Reactions

The presence of both electrophilic and nucleophilic sites makes β-keto esters like Ethyl 3-(3-cyanophenyl)-3-oxopropanoate important building blocks in synthetic chemistry. ucc.ie They are frequently used in condensation reactions. For instance, the Knoevenagel condensation of o-hydroxyaryl aldehydes with acetonitriles provides a straightforward, one-pot synthesis of 3-substituted coumarins in high yields, often using water as the solvent. clockss.org This type of reaction highlights the utility of the active methylene (B1212753) group in β-keto esters for forming new carbon-carbon bonds. clockss.org

Similarly, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like ethyl cyanoacetate (B8463686) can lead to the formation of substituted nicotinates. mdpi.com The reaction pathway and final product can be influenced by the reaction conditions, such as the presence of a catalyst like ammonium (B1175870) acetate (B1210297). mdpi.com These reactions proceed through the initial formation of a hydrazono-enone intermediate, which then undergoes cyclization. mdpi.com

Oxidative Transformations

The carbon framework of this compound is susceptible to various oxidative transformations, leading to the formation of valuable synthetic intermediates.

Oxone-Mediated Oxidative Cleavage to α-Keto Esters and 1,2-Diketones

A notable, though later retracted, study described a method for the oxidative cleavage of β-keto esters to α-keto esters using an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. organic-chemistry.orgacs.orgacs.orgnih.gov This method was initially reported as a highly efficient, environmentally friendly process that could produce α-keto esters and 1,2-diketones in high yields and with short reaction times. acs.orgacs.org The proposed mechanism involved the formation of an α-hydroxy dicarbonyl intermediate, followed by further oxidation and rearrangement. acs.org However, the authors later retracted the article, stating that the results were not reproducible with fresh aluminum trichloride, suggesting that impurities in the original reagent may have catalyzed the reaction. organic-chemistry.org

Despite the retraction, the concept of using Oxone for such transformations remains of interest. Oxone is a stable, non-toxic, and low-cost oxidizing agent. acs.org In a related application, an Oxone/aluminum trichloride mixture has been successfully used for the α,α-dichlorination of β-keto esters in water, a process that is advantageous due to its use of inexpensive and non-toxic reagents. organic-chemistry.org This reaction proceeds by the oxidation of chloride ions to chlorine cations, which then react with the enol form of the β-keto ester. organic-chemistry.org

Table 1: Examples of Oxone-Mediated Transformations of β-Dicarbonyl Compounds This table is based on the initial, now retracted, findings and related successful applications of Oxone.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| β-Keto Ester | Oxone, AlCl₃ | α-Keto Ester | High (initially reported) | acs.org, acs.org |

| 1,3-Diketone | Oxone, AlCl₃ | 1,2-Diketone | High (initially reported) | acs.org, acs.org |

| β-Keto Ester | Oxone, AlCl₃ | α,α-Dichloro-β-keto ester | 50-85 | organic-chemistry.org |

Note: The results for the oxidative cleavage to α-keto esters were later found to be not reproducible and the original publication was retracted. organic-chemistry.orgnih.gov

Oxidative Free-Radical Cyclization Reactions

Manganese(III)-based oxidative free-radical cyclizations are a powerful tool in organic synthesis. brandeis.edugoogle.com These reactions typically involve the oxidation of a β-keto ester with Mn(OAc)₃ to generate an enol radical. acs.orgnih.gov In the presence of an unsaturated tether, this radical can undergo cyclization. brandeis.eduacs.org The resulting cyclic radical can then be further oxidized, often with the aid of a co-oxidant like Cu(OAc)₂, to yield a more functionalized product. google.comacs.org

The mechanism of these reactions is complex and can be influenced by the substrate structure and reaction conditions. nih.gov For instance, the rate-determining step can vary depending on the substitution pattern of the β-keto ester. nih.gov These cyclizations can be used to construct a variety of cyclic and bicyclic systems. brandeis.edu However, a potential complication is the further oxidation of the product if it still contains acidic α-hydrogens. google.com

Table 2: Key Features of Mn(III)-Based Oxidative Free-Radical Cyclizations

| Feature | Description | Reference |

| Radical Generation | Oxidation of the β-keto ester by Mn(OAc)₃ forms an enol radical. | acs.org, nih.gov |

| Cyclization | Intramolecular addition of the radical to an unsaturated bond. | acs.org, brandeis.edu |

| Termination | Oxidation of the cyclic radical, often by Cu(OAc)₂, to an alkene or other functional group. | acs.org, google.com |

| Scope | Applicable to a range of unsaturated β-keto esters, 1,3-diketones, and malonate diesters. | brandeis.edu |

| Limitations | Potential for over-oxidation of the product. | google.com |

Transesterification Processes

Transesterification is a fundamental reaction for modifying esters and is particularly useful for β-keto esters. nih.govrsc.org This process allows for the conversion of readily available ethyl or methyl esters into more complex esters, which is valuable in the synthesis of pharmaceuticals and agrochemicals. ucc.ienih.gov The selective transesterification of β-keto esters over other types of esters is often possible, likely proceeding through an enol or acylketene intermediate. nih.govrsc.org

Transition Metal Catalysis for Transesterification of β-Keto Esters

A variety of transition metals have been shown to catalyze the transesterification of β-keto esters. bohrium.com For example, first-row late transition metals like manganese, iron, cobalt, copper, and zinc can be used for selective acylation. bohrium.com Iron hexacyanoferrate (Prussian blue) has also been identified as an effective catalyst. nih.gov The mechanism with these catalysts is thought to involve the metal acting as a hard acid, forming an adduct with the β-keto ester. nih.gov

Brønsted Acid Catalysis in Transesterification

Brønsted acids are also effective catalysts for the transesterification of β-keto esters. nih.gov For example, 3-nitrobenzeneboronic acid has been used to catalyze the reaction in good to excellent yields. researchgate.net Silica-supported boric acid has also been employed as a recyclable heterogeneous catalyst, allowing for transesterification under solvent-free conditions. nih.gov The proposed mechanism involves the formation of a six-membered cyclic boronate intermediate. nih.gov In general, acid-catalyzed transesterification requires anhydrous conditions to prevent hydrolysis of the ester. rsc.org The reaction is typically initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. youtube.com

Table 3: Comparison of Catalytic Systems for Transesterification of β-Keto Esters

| Catalyst Type | Examples | Key Features | Reference |

| Transition Metal | MnSO₄, Fe₄[Fe(CN)₆]₃, Zn/I₂ | Effective for various alcohols; mechanism may involve metal coordination. | nih.gov, bohrium.com |

| Brønsted Acid | 3-Nitrobenzeneboronic acid, Silica-supported boric acid | Can be heterogeneous and recyclable; proceeds through intermediates like boronate esters. | nih.gov, researchgate.net |

| Base | Cs₂CO₃, Et₃N | Can facilitate enolate formation; primary alcohols often react faster. | nih.gov, bohrium.com |

Decarboxylative Reactions

The β-keto ester functionality within this compound is predisposed to undergo decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This process is often coupled with the formation of a new bond at the α-carbon, providing a powerful strategy for carbon-carbon bond formation.

Decarboxylative Arylation with Organoiodonium Salts

A significant transformation of β-keto esters is their decarboxylative arylation, which forges a new carbon-carbon bond between the α-carbon of the keto ester and an aryl group. The use of hypervalent iodine reagents, specifically diaryliodonium(III) salts, has emerged as a powerful method for achieving this transformation under metal-free conditions, thus avoiding the cost and potential toxicity associated with transition metal catalysts. nih.govbeilstein-journals.orgnih.gov

The reaction is proposed to proceed via the initial deprotonation of the acidic α-carbon of this compound by a suitable base to form an enolate. This enolate can then react with the diaryliodonium salt. Subsequent reductive elimination from the iodine(III) intermediate, coupled with the loss of carbon dioxide, yields the α-arylated ketone product, 3-cyano-1-phenylpropan-1-one, along with an iodoarene and the salt byproduct. The reaction is generally efficient and tolerates a wide range of functional groups on both the diaryliodonium salt and the β-keto ester substrate. beilstein-journals.org

While specific studies on the decarboxylative arylation of this compound are not extensively documented, the reactivity of analogous β-keto esters, such as ethyl acetoacetate (B1235776), provides strong evidence for the feasibility and expected outcomes of this reaction. Research has demonstrated that various symmetric and unsymmetric diaryliodonium salts can be employed to introduce diverse aryl groups. nih.gov

| β-Keto Ester Substrate | Diaryliodonium Salt | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl Acetoacetate | Diphenyliodonium tetrafluoroborate | t-BuOK | DMF | RT | 85 |

| Ethyl Acetoacetate | Bis(4-fluorophenyl)iodonium triflate | t-BuOK | DMF | RT | 72 |

| Ethyl Acetoacetate | Bis(4-methoxyphenyl)iodonium tetrafluoroborate | t-BuOK | DMF | RT | 65 |

| Ethyl benzoylacetate | Diphenyliodonium tetrafluoroborate | NaH | Dioxane | 100 | 78 |

Functional Group Interconversions of the Cyano Moiety

The cyano group (nitrile) on the phenyl ring of this compound is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and tetrazoles. One particularly useful transformation is its conversion into an amidoxime (B1450833).

Conversion to Amidoximes

The transformation of the nitrile group into an amidoxime (N'-hydroxycarbamimidamide) moiety introduces a functionality with significant applications, particularly as a bioisostere for carboxylic acids and as a precursor for the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles. The most common and direct method for this conversion is the reaction of the nitrile with hydroxylamine (B1172632). rsc.org

The reaction is typically carried out by treating the nitrile-containing substrate with hydroxylamine, which is often generated in situ from hydroxylamine hydrochloride and a base such as sodium carbonate, sodium bicarbonate, or triethylamine. The reaction is generally performed in a protic solvent like ethanol (B145695) or methanol (B129727) and may require heating to proceed at a reasonable rate. The nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group leads to the formation of the amidoxime product. The presence of the β-keto ester functionality is generally tolerated under these conditions, although the potential for a competing reaction at the ketone carbonyl to form an oxime exists and must be considered when planning the synthesis. quora.com

The synthesis of amidoximes from aromatic nitriles is a well-established and high-yielding process applicable to a wide array of substrates. rsc.org

| Aromatic Nitrile Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzonitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux | 6 | 85 |

| 4-Methoxybenzonitrile | NH₂OH·HCl, NaHCO₃ | Ethanol | Reflux | 12 | 92 |

| 3-Chlorobenzonitrile | NH₂OH·HCl, Et₃N | Ethanol | 80 | 24 | 78 |

| 4-Cyanobenzoic acid | NH₂OH·HCl, K₂CO₃ | Ethanol/Water | Reflux | 5 | 90 |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Electrochemical Reaction Mechanisms for β-Keto Ester Transformations

Electrochemical methods offer a sustainable and mild approach for the transformation of β-keto esters. rsc.orgrsc.org Recent studies have focused on the electrochemical synthesis of complex molecules like β-keto spirolactones, a reaction class for which ethyl 3-(3-cyanophenyl)-3-oxopropanoate could be a potential substrate. rsc.org

The proposed mechanism for such transformations involves the initial deprotonation of the β-keto ester at the α-carbon, followed by electrochemical oxidation to generate a key methylenic radical intermediate. rsc.org This radical can then undergo further reactions. For instance, in the presence of a suitable alkene, the radical can add across the double bond, leading to a new benzylic radical. A second oxidation step then produces a carbocation, which can be trapped intramolecularly to form cyclic structures like spirolactones. rsc.org Mechanistic investigations have confirmed the radical nature of these transformations and the formation of a carbocation intermediate that can be trapped by co-solvents such as water. rsc.org

For this compound, the electron-withdrawing nature of the cyano group would influence the stability of the radical and carbocation intermediates, thereby affecting the reaction kinetics and product distribution. The general mechanism for the electrochemical oxidation of a deprotonated β-keto ester is outlined below:

Proposed Electrochemical Oxidation Pathway:

Deprotonation: The β-keto ester is treated with a base to form an enolate.

First Oxidation: The enolate undergoes a one-electron oxidation at the anode to form a methylenic radical.

Radical Addition: The radical intermediate reacts with another molecule (e.g., an alkene).

Second Oxidation: The resulting radical is further oxidized to a carbocation.

Cyclization/Trapping: The carbocation is trapped by a nucleophile, which can be an internal part of the molecule or the solvent, to yield the final product. rsc.org

This electrochemical approach avoids the use of stoichiometric metallic oxidants, aligning with the principles of green chemistry. rsc.org

Understanding Oxidative Cleavage Pathways of β-Keto Esters

The oxidative cleavage of the Cα-Cβ bond in β-keto esters is a significant transformation that can yield valuable α-keto esters. One studied method involves the use of Oxone, a stable and environmentally benign oxidizing agent, often in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgacs.org Although a specific study on this compound is not detailed, the general mechanism for β-keto esters provides a strong basis for understanding its potential cleavage.

The reaction is believed to proceed through the formation of an α-hydroxy dicarbonyl intermediate. This intermediate is then further oxidized to a tricarbonyl species, which subsequently undergoes rearrangement to afford the final α-keto ester product. organic-chemistry.org The reaction is typically performed in an aqueous medium, and its efficiency can be influenced by the enol/keto tautomeric ratio of the starting β-keto ester. acs.org For some substrates, adjusting the equivalents of Oxone and AlCl₃ is necessary to drive the reaction to completion. acs.org

It is important to note that a retraction has been issued for one of the key papers on this method, citing that the results were not reproducible with freshly opened AlCl₃, suggesting that impurities in the previously used reagent may have promoted the reaction. organic-chemistry.org Nevertheless, the proposed mechanistic steps remain a valuable hypothesis for the oxidative cleavage of these compounds.

Hypothesized Mechanism for Oxone-Mediated Oxidative Cleavage:

Step 1: Formation of an enol or enolate, facilitated by the Lewis acid.

Step 2: Oxidation of the enol/enolate at the α-position to form an α-hydroxy dicarbonyl compound.

Step 3: Further oxidation to a tricarbonyl intermediate.

Step 4: Rearrangement and cleavage to yield an α-keto ester.

The presence of the aromatic ring in this compound and its electronic properties would play a crucial role in the stability of the intermediates formed during this process.

Mechanistic Insights into Decarboxylative Processes

Decarboxylation is a characteristic reaction of β-keto esters, often preceded by hydrolysis of the ester to a β-keto acid. However, transition metal-catalyzed decarboxylative transformations offer direct routes to new products without isolating the acid intermediate. Palladium-catalyzed reactions of allylic β-keto esters are a well-studied example. nih.gov

In these reactions, a zero-valent palladium complex catalyzes the decarboxylation to generate a palladium enolate intermediate. nih.gov This versatile intermediate can then undergo a variety of subsequent transformations, including:

Reductive elimination to form α-allyl ketones.

β-hydrogen elimination to yield α,β-unsaturated ketones.

Hydrogenolysis to produce ketones.

Aldol (B89426) condensation and Michael addition reactions. nih.gov

The reaction conditions, particularly the choice of ligands and additives, can steer the reaction towards a specific pathway. For example, palladium-catalyzed decarboxylation-hydrogenolysis can be achieved at room temperature under neutral conditions using formic acid and triethylamine. nih.gov The proposed mechanism involves the formation of the palladium enolate, which is then protonated by formic acid to give the corresponding ketone. nih.gov

While these studies often focus on allylic esters, the fundamental step of palladium-catalyzed decarboxylation to form a metal enolate is a key mechanistic concept. For a non-allylic substrate like this compound, analogous decarboxylative couplings could be envisioned with suitable coupling partners and catalytic systems, where the formation of a palladium enolate of 3-cyanobenzoylacetonitrile would be a central mechanistic step.

| Catalyst System | Intermediate | Potential Products |

| Pd(0) / Ligand | Palladium Enolate | α-Substituted Ketones |

| Pd(0) / Formic Acid | Palladium Enolate | Ketone (via hydrogenolysis) |

This table illustrates potential pathways based on general palladium-catalyzed decarboxylation mechanisms.

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of β-keto esters. nih.gov These studies provide insights into the electronic structure, reactivity, and reaction pathways that are often difficult to probe experimentally.

For β-keto esters with aromatic substituents, computational analyses can predict their reactivity towards nucleophiles and electrophiles. By calculating reactivity descriptors such as global electrophilicity (ω) and condensed Fukui functions, researchers can identify the most reactive sites within the molecule. nih.gov For instance, a study on various substituted aryl β-keto esters analyzed the electrophilic sites at the two carbonyl carbons, providing a quantitative measure of their susceptibility to nucleophilic attack. nih.gov

In the context of this compound, the electron-withdrawing cyano group is expected to significantly impact its electronic properties. DFT calculations could quantify this effect on the electrophilicity of the carbonyl carbons and the acidity of the α-protons. Such calculations would be crucial in understanding its behavior in reactions involving nucleophilic attack or enolate formation.

Furthermore, computational studies can model entire reaction pathways, including the structures and energies of reactants, transition states, and intermediates. This allows for the comparison of different possible mechanisms and the identification of the most energetically favorable route. For example, DFT could be used to model the electrochemical oxidation of this compound, calculating the energies of the radical and carbocation intermediates to predict the feasibility of subsequent cyclization or trapping reactions.

Key Parameters from Computational Studies:

| Parameter | Significance for Reactivity |

| Global Electrophilicity (ω) | Measures the overall ability of the molecule to accept electrons. |

| Condensed Fukui Functions (fk+) | Identifies the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and the energy required for electronic excitation. |

| Transition State Energies | Determine the activation barriers and kinetics of a reaction. |

This table highlights key computational parameters and their relevance in understanding the reactivity of β-keto esters.

By combining experimental observations with computational modeling, a comprehensive understanding of the mechanistic intricacies of this compound transformations can be achieved.

Applications of Ethyl 3 3 Cyanophenyl 3 Oxopropanoate As a Synthetic Intermediate

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl arrangement in Ethyl 3-(3-cyanophenyl)-3-oxopropanoate makes it an ideal C3 synthon for constructing five- and six-membered heterocyclic rings, which are core scaffolds in many biologically active compounds.

The synthesis of pyrimidine (B1678525) rings can be achieved through the Pinner synthesis, which involves the [3+3] cycloaddition of a 1,3-dicarbonyl compound with an amidine. mdpi.comthieme-connect.de this compound, as a β-keto ester, is a suitable substrate for this transformation. The reaction is typically catalyzed by an acid or base.

The general mechanism involves the condensation of the amidine with the two carbonyl groups of the keto ester. This process results in the formation of a dihydropyrimidine (B8664642) intermediate, which subsequently undergoes aromatization, often through oxidation or elimination of a water molecule, to yield the substituted pyrimidine. mdpi.com The use of various substituted amidines allows for the introduction of diverse functional groups at the 2-position of the pyrimidine ring, while the 3-cyanophenyl group from the starting material resides at the 4-position. This method provides a direct route to highly functionalized pyrimidines, which are of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents. nih.govnih.gov

Table 1: General Scheme for Pyrimidine Synthesis (Pinner Reaction)

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Pyrazolo[1,5-a]pyrimidines are purine (B94841) analogues with a broad spectrum of biological activities. nih.govekb.eg Their synthesis is commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. ekb.egresearchgate.net this compound serves as an excellent 1,3-bielectrophilic partner in this reaction.

The synthesis proceeds via an initial condensation between the exocyclic amino group of the 5-aminopyrazole and one of the carbonyl groups of the keto ester, typically the ketone, to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole (B372694) ring attacks the remaining ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netnih.gov This reaction pathway allows for the regioselective synthesis of various substituted derivatives, which are valuable in the development of new therapeutic agents, including kinase inhibitors. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-3-phenylpropanoate | 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile | Heat | 2-Anilino-7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | researchgate.net |

Substituted 2,3-dihydrofurans are important structural motifs found in numerous natural products and pharmacologically active compounds. One established method for their synthesis involves the Michael addition of a stabilized enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. oregonstate.edulibretexts.org The enolate derived from this compound is an excellent nucleophile for this purpose.

In this sequence, a base is used to deprotonate the α-carbon of the keto ester, generating a soft nucleophile. This enolate then adds to the β-position of a Michael acceptor (e.g., an α,β-unsaturated ketone or aldehyde) in a conjugate addition. oregonstate.edunsf.gov The resulting intermediate can then undergo an intramolecular SN2-type cyclization, where the enolate oxygen attacks the carbon bearing a suitable leaving group, or an intramolecular aldol-type reaction to form the five-membered dihydrofuran ring. This tandem reaction sequence provides a pathway to densely substituted dihydrofurans. organic-chemistry.org

Imidazo[1,2-a]pyridines are a class of fused nitrogen heterocycles recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry, with examples including zolpidem and alpidem. nih.gov The most common synthetic routes involve the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or through multicomponent reactions. organic-chemistry.org

While not a direct precursor in the classical sense, this compound can be envisioned as a building block for these systems through multicomponent strategies like the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov In a potential pathway, the keto ester could be used to generate an aldehyde in situ, which would then react with a 2-aminopyridine (B139424) and an isocyanide to form the imidazo[1,2-a]pyridine (B132010) core. This approach allows for the introduction of three points of diversity into the final molecule, making it a powerful tool for creating libraries of compounds for drug discovery. beilstein-journals.org

Coumarins: Coumarins (2H-chromen-2-ones) are a significant class of benzopyrone derivatives with diverse biological activities. researchgate.net The Knoevenagel condensation is a classical and efficient method for synthesizing 3-substituted coumarins. researchgate.netyoutube.com This reaction involves the condensation of an active methylene (B1212753) compound with a salicylaldehyde (B1680747) derivative. This compound, with its reactive methylene group, is an ideal substrate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or morpholine. youtube.comclockss.org The process starts with a Knoevenagel condensation between the keto ester and the salicylaldehyde, followed by an intramolecular transesterification (cyclization) to form the coumarin (B35378) ring, yielding a product with the 3-cyanobenzoyl group at the 3-position. sapub.org

Table 3: Knoevenagel Condensation for Coumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate (B1235776) | Piperidine/Morpholine | 3-Acetylcoumarin | youtube.com |

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds that form the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). The standard synthesis involves the cyclocondensation of a β-keto ester with hydrazine (B178648) or a hydrazine derivative. orientjchem.orgresearchgate.net In this reaction, this compound can react with hydrazine, where the two nucleophilic nitrogen atoms of hydrazine attack the two electrophilic carbonyl carbons of the keto ester. This is followed by cyclization and dehydration to afford the 3-(3-cyanophenyl)-substituted pyrazolone (B3327878) derivative. Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolones. orientjchem.orgresearchgate.net

Role in Pharmaceutical Synthesis

This compound and structurally related cyanophenyl-containing esters are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comevonik.com The combination of the cyano group, the phenyl ring, and the reactive keto-ester functionality makes it a versatile building block for constructing complex molecular architectures.

A notable example highlighting the utility of this scaffold is in the synthesis of precursors to modern pharmaceuticals. For instance, the structurally related compound, Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, is a known intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate. pharmaffiliates.com This demonstrates that the cyanophenyl propanoate motif can be incorporated into larger, more complex molecules with significant biological activity. The cyano group itself can serve as a handle for further chemical transformations or act as a key binding element in interactions with biological targets.

Precursor to Benzamidine Factor Xa Inhibitors

The development of potent and selective inhibitors of coagulation Factor Xa is a significant area of research in cardiovascular medicine. researchgate.netnih.gov Benzamidine and related basic functional groups are known to interact with the S1 binding pocket of serine proteases like Factor Xa. nih.govnih.gov The 3-cyanophenyl group present in this compound can theoretically be converted into a 3-amidinophenyl (benzamidine) group. This transformation, coupled with the reactivity of the β-keto ester portion for building the rest of the inhibitor scaffold, suggests its potential as a precursor. However, a review of the available scientific literature does not provide a specific, documented synthetic route starting from this compound to produce known Benzamidine Factor Xa inhibitors. nih.govnih.gov

Intermediates for Antiviral Agents (e.g., Rilpivirine)

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. Its synthesis is a multi-step process involving the coupling of two key heterocyclic fragments. nih.gov A detailed examination of established synthetic pathways for Rilpivirine shows that the starting materials typically include derivatives of aminobenzonitrile and chloropyrimidine. nih.gov There is no evidence in the surveyed literature to suggest that this compound is used as a starting material or intermediate in the synthesis of Rilpivirine.

Building Block for Anti-Leishmanial Agents

Leishmaniasis is a parasitic disease requiring the development of new and effective therapeutic agents. researchgate.net Research into novel anti-leishmanial compounds has identified the potential of scaffolds derived from cyanophenyl-containing precursors. A notable study demonstrated the synthesis of 4,5-dihydrofuran derivatives with anti-leishmanial activity starting from the isomeric compound, ethyl 3-(4-cyanophenyl)-3-oxopropanoate. nih.gov

In this synthesis, the β-keto ester was subjected to an oxidative free-radical cyclization with a terminal alkene, mediated by manganese(III) acetate (B1210297), to form a substituted 4,5-dihydrofuran-3-carboxylate. nih.gov This dihydrofuran scaffold was then further functionalized. While this research utilized the 4-cyano isomer, it establishes a proof of concept for the utility of the cyanophenyl oxopropanoate framework as a versatile building block for constructing potential anti-leishmanial agents. nih.govnih.gov The 3-cyano isomer, this compound, is expected to undergo similar transformations, providing access to a different regioisomer of the final therapeutic candidates.

| Starting Material | Key Reagents | Core Scaffold Formed | Reference |

|---|---|---|---|

| Ethyl 3-(4-cyanophenyl)-3-oxopropanoate | Manganese(III) acetate, Copper(II) acetate, Terminal alkene | 4,5-Dihydrofuran-3-carboxylate | nih.gov |

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Etodolac

Etodolac is an NSAID belonging to the pyranocarboxylic acid class of drugs. researchgate.netbeilstein-journals.org Its chemical structure is 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid. The established and widely reported synthetic routes to Etodolac consistently begin with the Fischer indole (B1671886) synthesis to create a 7-ethyltryptophol intermediate. researchgate.netniscpr.res.ingoogle.comgoogle.com This key intermediate is then condensed with a derivative of a 3-oxopentanoate (B1256331) to construct the pyrano-indole core. researchgate.netgoogle.com A thorough review of the synthetic literature for Etodolac does not indicate any route that utilizes this compound as a precursor or intermediate. researchgate.netbeilstein-journals.orgniscpr.res.ingoogle.comgoogle.com

Formation of Complex Carbonyl Compounds

The dicarbonyl nature of this compound allows for its transformation into other carbonyl-containing structures, although such applications are not as widely documented as its use in heterocycle synthesis.

Synthesis of α-Keto Esters and 1,2-Diketones

α-Keto esters and 1,2-diketones are valuable synthetic intermediates for a variety of bioactive molecules. nih.govgoogle.comthieme-connect.de Standard methods for their synthesis often involve the oxidation of α-hydroxy esters, the ozonolysis of alkynes, or palladium-catalyzed carbonylative coupling reactions. nih.govgoogle.comorganic-chemistry.org this compound is a β-keto ester. The transformation of a β-keto ester into an α-keto ester or a 1,2-diketone is not a chemically straightforward conversion and would likely require a multi-step sequence involving oxidative cleavage or rearrangement. The scientific literature surveyed does not describe a direct or established method for using this compound as a starting material for the synthesis of these specific functionalities.

Other Complex Organic Molecule Synthesis

The most prominent and well-established application of β-keto esters like this compound is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety is an ideal electrophilic partner for reactions with binucleophiles, most notably hydrazine and its derivatives, to form five- and six-membered rings.

The reaction of a β-keto ester with hydrazine hydrate (B1144303) is a classical method for the synthesis of pyrazoles, specifically pyrazolin-5-ones. nih.govbeilstein-journals.org In the case of this compound, condensation with hydrazine would be expected to yield 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one. This reaction provides a direct route to a functionalized pyrazole core, which is a privileged scaffold in medicinal chemistry.

Natural Product Analogues

Natural products and their analogues are a cornerstone of drug discovery and development, providing inspiration for novel therapeutic agents. The structural motifs present in this compound, such as the phenyl and ester groups, are common in a variety of bioactive natural products. In principle, this compound could serve as a precursor for analogues of natural products containing a substituted aromatic ring or a β-ketoester side chain.

Specialized Organic Scaffolds (e.g., Spirolactones)

Spirolactones are a class of compounds characterized by a spirocyclic ring system containing a lactone moiety. They are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The synthesis of spirolactones often involves intramolecular cyclization reactions where a suitably positioned carboxylic acid or its derivative attacks a carbonyl group or an activated double bond.

While β-ketoesters are known precursors in the synthesis of various heterocyclic and spirocyclic systems, specific examples detailing the conversion of this compound into spirolactones are not found in the surveyed scientific literature. Methodologies for spirolactone synthesis often involve intramolecular Michael additions, aldol (B89426) reactions, or other cyclization strategies on different substrates. For instance, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through three-component reactions involving isatin, an arylamine, and a cyclic 1,3-dione, but not with this compound. beilstein-journals.org Similarly, electrochemical methods have been developed for the synthesis of β-keto spirolactones from cyclic β-keto esters, but the application to acyclic precursors like this compound is not described. rsc.org

The potential for this compound to act as a precursor to spirolactones would likely require a multi-step synthetic sequence to introduce the necessary functionalities for the key spirocyclization step. Such a sequence has not been reported, and therefore, its direct application in the synthesis of spirolactones remains an area for future exploration.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, LC/MS)

Spectroscopic methods are indispensable tools for the structural determination of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC/MS) are two of the most powerful techniques used to characterize reaction products like Ethyl 3-(3-cyanophenyl)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely published in readily accessible literature, the expected NMR data can be predicted based on its structure. The presence of the ethyl ester group would be indicated by a triplet and a quartet in the ¹H NMR spectrum. The methylene (B1212753) protons adjacent to the two carbonyl groups would likely appear as a singlet, and the aromatic protons of the 3-cyanophenyl group would exhibit a complex splitting pattern in the aromatic region of the spectrum. In the ¹³C NMR spectrum, distinct signals would be expected for the carbonyl carbons, the nitrile carbon, the aromatic carbons, and the carbons of the ethyl group.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight of a synthesized compound and for assessing its purity. In the context of this compound, LC/MS would be used to verify the presence of the desired product in a reaction mixture by detecting its molecular ion peak. The molecular weight of this compound is 217.22 g/mol . In an LC/MS analysis, this would typically be observed as a protonated molecule [M+H]⁺ at m/z 218.08118 or as other adducts such as [M+Na]⁺ at m/z 240.06312. The liquid chromatography component separates the target compound from impurities prior to mass analysis, providing an indication of the sample's purity.

A summary of the key spectroscopic data points for the characterization of this compound is presented in the table below.

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to ethyl group (triplet and quartet), methylene protons (singlet), and aromatic protons (multiplet). |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl carbons, nitrile carbon, aromatic carbons, and ethyl group carbons. |

| LC/MS | Molecular Ion | [M+H]⁺ at m/z 218.08118, [M+Na]⁺ at m/z 240.06312. |

| Molecular Weight | 217.22 g/mol . |

Chromatographic Methods for Purification and Analysis of Reaction Mixtures (e.g., Silica (B1680970) Gel Column Chromatography, Flash Chromatography, TLC)

Following a chemical synthesis, the desired product is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are essential for the purification and analysis of these complex mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent, typically silica gel. The plate is then developed in a chamber containing a suitable solvent or solvent mixture (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). For a compound of intermediate polarity like this compound, a common eluent system would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation, which is generally considered to be when the desired compound has a retention factor (Rf) of approximately 0.2 to 0.4.

Silica Gel Column Chromatography

Silica gel column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. The principle is similar to TLC, but it is performed in a glass column packed with silica gel. The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through the column under the force of gravity or with the application of positive pressure (flash chromatography). The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent, allowing for their separation and collection in different fractions.

Flash Chromatography

Flash chromatography is an air-pressure accelerated version of column chromatography that significantly reduces the purification time. It utilizes a column with a larger diameter and a stationary phase with a specific particle size, most commonly silica gel. The choice of solvent system is critical for a successful separation and is typically determined by preliminary TLC analysis. For the purification of this compound, a gradient elution, where the polarity of the solvent system is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be employed to effectively separate the target compound from impurities with different polarities.

The selection of the appropriate chromatographic method and solvent system is crucial for obtaining a pure sample of this compound, which is essential for its subsequent use in research and development.

A summary of the chromatographic methods and typical conditions for the analysis and purification of this compound is provided below.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent system optimization. |

| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Preparative purification. |

| Flash Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Rapid preparative purification. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for β-Keto Ester Transformations

The transformation of β-keto esters like Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a cornerstone of organic synthesis. Future research will undoubtedly focus on creating more efficient, selective, and sustainable catalytic systems to manipulate its structure. Key areas of development include:

Heterogeneous Catalysts: The use of solid catalysts such as hydrotalcites, metal oxides, and zeolites is a growing trend in green chemistry. tandfonline.comacs.org These materials can facilitate reactions like the Claisen-Schmidt condensation under milder conditions and are easily recoverable, reducing waste and cost. tandfonline.comacs.org Lanthanide-based catalysts, for example, have shown remarkable acceleration in the transesterification of β-keto esters. chimicatechnoacta.ru The development of nanocatalysts, such as cesium salts of 12-tungstophosphoric acid, also presents a promising frontier for solvent-free transformations. researchgate.net

Biocatalysts: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the transesterification and acetylation of β-keto esters. organic-chemistry.orgwikipedia.org Transaminases are also being explored for the asymmetric synthesis of β-amino acids from β-keto esters, a transformation that could be applied to this compound to produce chiral building blocks. google.commdpi.com

Organocatalysts: Small organic molecules that can catalyze reactions are an attractive alternative to metal-based catalysts. Proline and its derivatives, for instance, have been used in the synthesis of complex heterocyclic structures from β-keto esters. The use of ionic liquids as catalysts or co-catalysts is also an area of active research, with some showing the ability to enhance reaction rates and selectivity. scielo.org.mx

Table 1: Examples of Catalytic Systems for β-Keto Ester Transformations

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

|---|---|---|---|

| Heterogeneous | Lanthanum(III) isopropoxide | Transesterification | High efficiency, mild conditions |

| Biocatalyst | Candida antarctica lipase B (CALB) | Transesterification | High chemo- and stereoselectivity, solvent-free conditions wikipedia.orgnih.gov |

Integration with Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new derivatives and applications of this compound, its integration into automated and high-throughput workflows is essential.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless scale-up. acs.org Automated flow chemistry platforms can be used to rapidly synthesize libraries of derivatives from a common intermediate like this compound. nih.gov This would allow for the efficient exploration of a wide range of reaction conditions and the generation of novel compounds for screening.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property. nih.govnih.gov By coupling automated synthesis with HTS, researchers can quickly identify promising derivatives of this compound for applications in drug discovery or materials science. nih.govnih.gov This approach can also be used to screen for optimal catalysts for specific transformations of the parent compound. nih.govgoogle.comorientjchem.org

Exploration of New Chemical Transformations and Reactivity Profiles

The unique structure of this compound, with its multiple reactive sites, allows for a wide array of chemical transformations, many of which remain to be explored.

Synthesis of Heterocycles: The β-keto ester functionality is a well-established precursor for the synthesis of various heterocyclic systems. Future work will likely involve the use of this compound in multicomponent reactions to generate complex molecules such as pyrazoles, pyrimidines, and dihydropyridines. organic-chemistry.orgnih.govrsc.orgbeilstein-journals.orgnih.gov For example, condensation with hydrazines can yield pyrazoles, while reaction with amidines or ureas can produce pyrimidines. rsc.orgbeilstein-journals.orgnih.gov The cyano group can also participate in cyclization reactions, potentially leading to novel fused heterocyclic systems. mdpi.com

Knoevenagel Condensation: The active methylene (B1212753) group of this compound is amenable to Knoevenagel condensation with various aldehydes and ketones. organic-chemistry.orgnih.govresearchgate.net This reaction can be used to introduce new carbon-carbon bonds and further functionalize the molecule, opening up pathways to a diverse range of derivatives. organic-chemistry.orgnih.govresearchgate.net

Reactivity of the Cyano Group: The cyano group can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Catalytic hydrogenation of the nitrile could lead to the corresponding aminomethylphenyl derivative, a valuable building block for pharmaceuticals. nih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Significance |

|---|---|---|

| Hydrazine (B178648) | Pyrazole (B372694) | Prevalent in many pharmaceuticals organic-chemistry.orgrsc.org |

| Urea/Thiourea | Pyrimidine (B1678525)/Thione | Found in antiviral and anticancer agents nih.gov |

Expansion of Biological and Material Science Applications Derived from β-Keto Esters

The derivatives of this compound hold significant potential in both medicinal chemistry and material science.

Biological Applications: Heterocyclic compounds derived from β-keto esters are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chimicatechnoacta.ruresearchgate.netnih.govorientjchem.orgmdpi.comnih.govnih.govresearchgate.netnih.govencyclopedia.pubnih.gov Future research will focus on synthesizing libraries of compounds derived from this compound and screening them for various therapeutic targets. The presence of the cyano group offers a handle for further modification, which could be used to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Material Science Applications: The aromatic and cyano-containing nature of this compound makes it an interesting monomer for the synthesis of novel polymers. The cyano group can influence the electronic properties of polymers, making them potentially useful as conductive materials. wikipedia.orgmdpi.comnih.govresearchgate.net Poly(keto-esters) are a class of polymers that can be derived from β-keto esters, and their properties can be tailored by the choice of monomers. nih.gov The exploration of polymerization reactions involving this compound or its derivatives could lead to new materials with unique optical or electronic properties.

Furthering Green and Sustainable Synthesis Strategies for β-Keto Esters

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will be guided by the need for more environmentally friendly processes.

Use of Greener Solvents: A major focus will be on replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents. tandfonline.comresearchgate.net In some cases, solvent-free reaction conditions have been shown to be effective for the synthesis of β-keto ester derivatives. researchgate.net

Atom Economy: The development of reactions that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. Multicomponent reactions, which allow for the formation of complex molecules in a single step, are particularly attractive in this regard. tandfonline.comnih.gov

Renewable Feedstocks: While this compound is currently derived from petrochemical sources, future research may explore pathways to synthesize this or similar β-keto esters from renewable feedstocks.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Dihydropyridines

| Approach | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Hantzsch Reaction | Organic solvent, often requires a catalyst | Well-established | Use of volatile organic solvents, potential for catalyst contamination |

常见问题

Q. How can reaction scalability be optimized without compromising purity?

- Methodological Answer : Flow chemistry improves heat/mass transfer for exothermic esterifications. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor reaction progress. Crystallization engineering (anti-solvent addition) ensures high purity (>99%) at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。